5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The unique structure of this compound, which includes a benzimidazole ring, a triazole ring, and a thione group, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves a multi-step process:
Formation of the Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzaldehyde, under acidic conditions to form the benzimidazole ring.
Alkylation: The benzimidazole derivative is then alkylated using an appropriate alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.
Formation of the Triazole Ring: The alkylated benzimidazole is reacted with thiosemicarbazide under reflux conditions to form the triazole ring.
Cyclization: The final step involves cyclization of the intermediate product to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzimidazole ring, leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The chlorine atom on the benzimidazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is studied for its potential antimicrobial and anticancer properties. It has shown activity against a range of bacterial and fungal pathogens, as well as certain cancer cell lines.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to DNA, inhibiting the replication of bacterial and cancer cells. The triazole ring can interact with enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-one: Similar structure but with a ketone group instead of a thione group.
5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-amine: Similar structure but with an amine group instead of a thione group.
Uniqueness
The presence of the thione group in 5-[(5-chloro-1H-benzimidazol-2-yl)methyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
696648-26-7 |
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Molecular Formula |
C13H12ClN5S |
Molecular Weight |
305.79 g/mol |
IUPAC Name |
3-[(6-chloro-1H-benzimidazol-2-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12ClN5S/c1-2-5-19-12(17-18-13(19)20)7-11-15-9-4-3-8(14)6-10(9)16-11/h2-4,6H,1,5,7H2,(H,15,16)(H,18,20) |
InChI Key |
DGIYKLTZTCMAQI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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